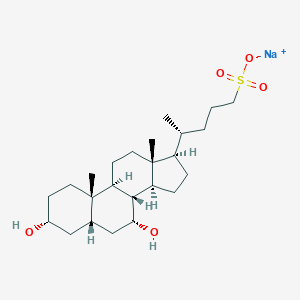
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate, also known as SDCS, is a bile acid derivative that has been extensively studied for its various biochemical and physiological effects. It is a sulfated steroid that can be synthesized through various methods and has been used in scientific research applications to investigate its mechanism of action and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Hypocholesterolemic Effect
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate and its analogs have been studied for their effects on cholesterol levels. In hamsters, these compounds showed potential in reducing serum and liver cholesterol levels. Specifically, they were effective in decreasing free, esterified, and total cholesterol concentrations. Their ability to participate efficiently in enterohepatic cycling was also noted, which may play a role in their hypocholesterolemic effects (Kim et al., 2001).
Blood-Brain Barrier Permeator
Research has also explored the compound as a potential blood-brain barrier (BBB) permeator. Studies in rats demonstrated that sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a related compound, could enhance the permeability of the BBB. This was evidenced by its effects on the uptake of quinine into the central nervous system, the analgesic action of morphine, and the sleeping time induced by pentobarbital (Mikov et al., 2004).
Comparative Studies in Bile Salts
Comparative studies of bile salts, including those from various animal species, have been conducted to understand their structure and function. This compound and related compounds have been part of these studies, providing insights into the evolution and biogenesis of bile salts at the molecular level (Haslewood & Tökes, 1969; Haslewood & Tökes, 1972).
Studies in Bile Acid Synthesis and Metabolism
Research into the synthesis and metabolism of bile acids has included this compound and its analogs. These studies have provided valuable information on the enzymatic processes and pathways involved in bile acid biosynthesis, furthering our understanding of liver function and cholesterol metabolism (Kurosawa et al., 2001; Iida et al., 2003; Kihira et al., 1990).
Propiedades
Número CAS |
130593-74-7 |
|---|---|
Fórmula molecular |
C24H41NaO5S |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate |
InChI |
InChI=1S/C24H42O5S.Na/c1-15(5-4-12-30(27,28)29)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(25)13-16(23)14-21(22)26;/h15-22,25-26H,4-14H2,1-3H3,(H,27,28,29);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24-;/m1./s1 |
Clave InChI |
XTWQOSYEUVHDIT-CQRHUGCQSA-M |
SMILES isomérico |
C[C@H](CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES |
CC(CCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
SMILES canónico |
CC(CCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Sinónimos |
3,7-dihydroxycholane-24-sulfonate 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate 3alpha,7beta-dihydroxy-5beta-cholane-24-sulfonate chenodeoxycholic acid 24-sulfonate DCSF UDC-SO3Na |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)

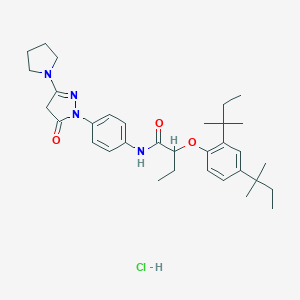
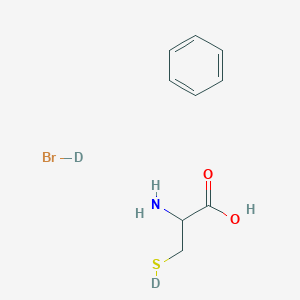
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
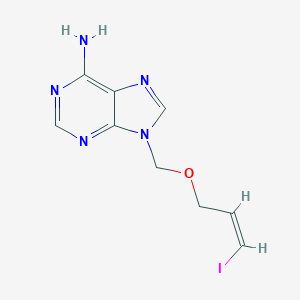
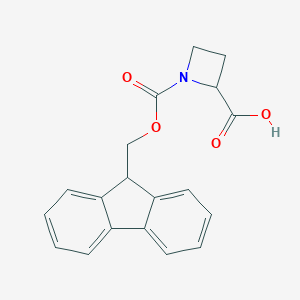
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
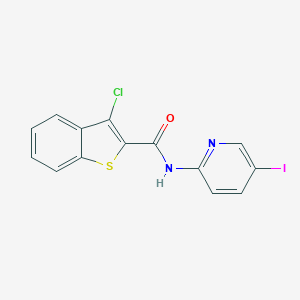
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
